(2-Azidoethyl)benzene

Description

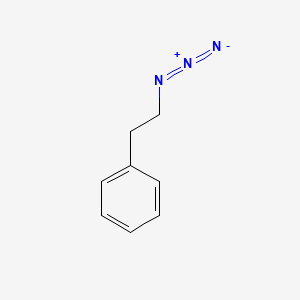

Structure

3D Structure

Propriétés

IUPAC Name |

2-azidoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSGPCZWEQJJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219325 | |

| Record name | Benzene, (2-azidoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-44-9 | |

| Record name | Phenethyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-azidoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azidoethyl Benzene and Its Derivatives

Established Synthetic Routes for (2-Azidoethyl)benzene

The synthesis of this compound, also known as phenethyl azide (B81097), is primarily achieved through nucleophilic substitution reactions. nih.govmasterorganicchemistry.com This method is favored for its efficiency and the ready availability of starting materials. masterorganicchemistry.com

Nucleophilic Substitution Reactions Utilizing Azide Sources

The most common approach for synthesizing this compound involves the reaction of a phenethyl halide, such as (2-bromoethyl)benzene (B7723623) or (2-chloroethyl)benzene, with an azide salt. masterorganicchemistry.com Sodium azide (NaN₃) is a frequently used azide source in these reactions. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the azide salt and promote the Sₙ2 reaction mechanism. masterorganicchemistry.com

The general reaction is as follows:

C₆H₅CH₂CH₂-X + NaN₃ → C₆H₅CH₂CH₂-N₃ + NaX (where X = Cl, Br, I)

Another effective method is the Mitsunobu reaction, which allows for the conversion of 2-phenylethanol (B73330) to this compound. masterorganicchemistry.com This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source like hydrazoic acid (HN₃) or its salt. masterorganicchemistry.com This method is particularly useful as it proceeds with inversion of configuration at the alcohol carbon. masterorganicchemistry.com

| Reagent | Substrate | Solvent | Product |

| Sodium Azide (NaN₃) | (2-Bromoethyl)benzene | DMF | This compound |

| Hydrazoic Acid (HN₃), PPh₃, DEAD | 2-Phenylethanol | THF | This compound |

Purification Techniques for this compound

Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques include:

Extraction: The reaction mixture is typically worked up by partitioning between an organic solvent (e.g., diethyl ether, ethyl acetate) and water to remove inorganic salts and water-soluble impurities.

Chromatography: Column chromatography using silica (B1680970) gel is a highly effective method for separating the desired azide from other organic compounds. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is often employed.

Distillation: If the product is thermally stable, vacuum distillation can be used to purify this compound, especially on a larger scale.

Synthesis of Functionalized this compound Analogues

The this compound scaffold can be functionalized to introduce various chemical moieties, enhancing its utility in different applications.

Incorporation of Hydroxyl and Catechol Moieties

The introduction of hydroxyl groups onto the benzene (B151609) ring of this compound can be achieved through several synthetic strategies. One approach involves starting with a pre-functionalized benzene derivative. For instance, a hydroxyphenethyl alcohol can be converted to the corresponding azide via the methods described in section 2.1.1.

The synthesis of catechol-containing this compound derivatives can be more complex. google.com A potential route involves protecting the catechol hydroxyls, performing the azidation of the ethyl side chain, and then deprotecting the hydroxyl groups. google.com For example, starting with a protected 3,4-dihydroxyphenylethanol, the alcohol can be converted to the azide, followed by removal of the protecting groups to yield the catechol derivative. The synthesis of catechol derivatives often requires careful selection of protecting groups to withstand the reaction conditions of the azidation step. google.com

Strategies for Derivatization and Scaffold Functionalization

The azido (B1232118) group in this compound is a versatile functional group that can be used for further derivatization. mdpi.com One of the most prominent reactions of azides is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that forms a stable 1,2,3-triazole ring. masterorganicchemistry.com This allows for the straightforward linkage of the this compound moiety to a wide variety of alkyne-containing molecules.

Furthermore, the azido group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com This provides a pathway to phenethylamine (B48288) derivatives, which are important pharmacophores.

Advanced Synthetic Approaches

More advanced methods for the synthesis of organic azides, including this compound and its derivatives, are continually being developed. These approaches often focus on improving safety, efficiency, and functional group tolerance.

One such approach involves the diazotization of anilines followed by reaction with an azide source. While more common for aryl azides, this can be adapted for certain substrates. mdpi.com Additionally, methods involving the direct C-H azidation of aromatic rings are an area of active research, which could provide a more direct route to functionalized this compound analogues in the future. elsevierpure.com

Chemoenzymatic Transformation Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical reactions. rsc.org This approach is particularly valuable for creating chiral molecules with high enantiomeric purity. diva-portal.org While direct chemoenzymatic synthesis of this compound is not extensively documented, related pathways highlight the potential for such methods, particularly in the synthesis of its downstream derivatives like chiral amines.

Enzymes, especially transaminases (TAs), are pivotal in the synthesis of chiral amines from ketones. diva-portal.orgrsc.org A plausible chemoenzymatic route could involve the chemical synthesis of a ketone precursor, followed by an enzymatic amination step. Transaminases, which require pyridoxal-5'-phosphate (PLP) as a cofactor, can convert a carbonyl group into a primary amine with high stereoselectivity. mdpi.com

A key application of this compound in a chemoenzymatic context is its role as a stable precursor to 2-phenylethylamine. The azide group can be chemically reduced to a primary amine in a later step of a synthetic sequence that may have involved an earlier enzymatic transformation on a different part of the molecule. For instance, enzymes like lipases can be used for kinetic resolution of racemic alcohols or esters in a molecule that also contains the azidoethylphenyl moiety. rsc.org

Furthermore, biocatalysis is employed to overcome challenges in chemical synthesis, such as unfavorable equilibria in amination reactions. diva-portal.org The combination of biocatalytic steps, such as using ene-reductases and imine reductases, allows for the asymmetric synthesis of amines with multiple stereocenters. acs.org

Multi-step Total Synthesis Incorporating this compound Moieties

This compound serves as a crucial intermediate in the total synthesis of complex natural products and pharmaceuticals, primarily as a masked form of the phenylethylamine structural motif. The phenylethylamine core is present in a wide array of biologically active alkaloids. rsc.org The use of an azide allows for the introduction of a nitrogen atom that can be selectively reduced to an amine at a late stage in the synthesis, avoiding potential interference with other reactive functional groups and reaction conditions used in earlier steps.

A notable example is in the synthesis of alkaloids. Synthetic routes towards complex alkaloids have utilized intermediates containing azide groups. For instance, in the synthesis of (R)-harmonine, hydroxyl groups were converted to amines via a bis-azide intermediate to construct the target molecule. rsc.org This strategy underscores the utility of azide-containing building blocks like this compound. The azide group is relatively unreactive under many common reaction conditions, such as those for forming carbon-carbon bonds or modifying other parts of the molecule, but can be readily converted to the corresponding amine, often through reduction with reagents like H₂/Pd-C, LiAlH₄, or by the Staudinger reaction.

The synthesis of 2-phenylethylamine itself from benzene can be envisioned through a pathway involving this compound. A typical multi-step sequence could involve:

Friedel-Crafts acylation of benzene to form acetophenone.

Reduction of the ketone to an alcohol.

Conversion of the alcohol to a leaving group (e.g., tosylate or halide).

Nucleophilic substitution with sodium azide to yield this compound.

Reduction of the azide to the primary amine, 2-phenylethylamine. chegg.com

This step-wise approach allows for the controlled construction of the target molecule and demonstrates the role of this compound as a key synthetic intermediate. pressbooks.pubyoutube.com

Reaction Mechanisms and Reactivity Profiles of 2 Azidoethyl Benzene

Azide (B81097) Reactivity in Cycloaddition Chemistry

The azide functional group in (2-azidoethyl)benzene is a key player in 1,3-dipolar cycloaddition reactions. organic-chemistry.orgwikipedia.org This class of reactions involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org In the case of azides, they act as the 1,3-dipole, reacting with various unsaturated systems like alkenes and alkynes.

Huisgen 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of modern organic synthesis, providing a powerful tool for the construction of 1,2,3-triazoles. wikipedia.orgnih.gov This reaction typically involves the thermal treatment of an azide and an alkyne, leading to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgnih.gov

A significant advancement in Huisgen cycloaddition chemistry was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgacs.org This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govacs.org The mechanism of CuAAC is believed to proceed through a stepwise pathway involving the formation of a copper(I) acetylide intermediate. acs.orgnih.gov This intermediate then reacts with the azide, in this case this compound, to form a six-membered copper-containing intermediate which then rearranges to the stable triazole product. acs.org The use of copper catalysis dramatically accelerates the reaction rate, often by several orders of magnitude compared to the uncatalyzed thermal reaction. acs.org

The choice of copper source and ligands can influence the reaction's efficiency. beilstein-journals.org Various copper(I) and copper(II) salts, often with a reducing agent for the latter, can be employed. beilstein-journals.org Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and prevent side reactions. nih.gov

For applications where copper catalysis is undesirable due to its potential toxicity, particularly in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a valuable alternative. magtech.com.cn SPAAC utilizes a cycloalkyne, a highly strained and reactive alkyne, which readily undergoes cycloaddition with an azide without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the more stable triazole ring. magtech.com.cn

The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cn For instance, difluorinated cyclooctynes like DIFO have been shown to react rapidly with azides. magtech.com.cn The mechanism is a concerted [3+2] cycloaddition, similar to the classical Huisgen reaction, but with a significantly lower activation energy due to the strained nature of the alkyne. magtech.com.cnuu.nl

Intramolecular Diels-Alder Cycloadditions Involving this compound

This compound can also be a precursor to molecules that undergo intramolecular Diels-Alder reactions. researchgate.net In a specific example, this compound was enzymatically converted to a cis-cyclohexadienediol derivative. researchgate.net This diene was then further elaborated into trienes that, upon heating, underwent intramolecular Diels-Alder cycloadditions to form complex bridged isoquinoline (B145761) synthons. researchgate.net The Diels-Alder reaction is a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. wikipedia.org In the intramolecular version, the diene and dienophile are part of the same molecule, leading to the formation of fused or bridged polycyclic systems. wikipedia.org

Reaction Kinetics and Selectivity in Cycloaddition Pathways

The kinetics and selectivity of cycloaddition reactions involving this compound are influenced by several factors. In CuAAC, the reaction is typically fast and highly regioselective for the 1,4-isomer due to the templating effect of the copper catalyst. nih.govacs.org The reaction is also generally high-yielding and tolerant of a wide range of functional groups. beilstein-journals.org

In SPAAC, the reaction rate is primarily determined by the strain of the cycloalkyne. magtech.com.cn More strained cycloalkynes lead to faster reaction rates. magtech.com.cn The selectivity in SPAAC is also excellent, yielding the 1,2,3-triazole product.

The regioselectivity of the thermal Huisgen cycloaddition is often poor, leading to a mixture of 1,4- and 1,5-isomers. wikipedia.org The ratio of these isomers can be influenced by the electronic properties of the alkyne and azide.

The stereoselectivity of the intramolecular Diels-Alder reaction is governed by the geometry of the tether connecting the diene and dienophile, as well as by the inherent preferences for endo or exo transition states. wikipedia.org

Table 1: Comparison of Cycloaddition Reactions Involving Azides

| Reaction | Catalyst/Promoter | Regioselectivity | Key Features |

| Thermal Huisgen Cycloaddition | Heat | Mixture of 1,4- and 1,5-isomers wikipedia.org | Requires high temperatures; often low regioselectivity. wikipedia.org |

| CuAAC | Copper(I) acs.org | Exclusively 1,4-isomer nih.govacs.org | High reaction rates and yields; tolerant of many functional groups. acs.orgbeilstein-journals.org |

| SPAAC | Ring Strain magtech.com.cn | 1,2,3-triazole | Copper-free; fast kinetics with strained alkynes. magtech.com.cn |

| Intramolecular Diels-Alder | Heat or Lewis Acid | Dependent on substrate geometry wikipedia.org | Forms complex polycyclic systems. researchgate.netwikipedia.org |

Rearrangement and Decomposition Reactions

While cycloaddition reactions are the most prominent transformations of this compound, the azide group can also undergo other types of reactions, such as rearrangements and decompositions, particularly under thermal or photolytic conditions. The specific rearrangement and decomposition pathways for this compound are not as extensively documented in the provided search results as its cycloaddition reactivity. However, organic azides, in general, are known to decompose upon heating or irradiation to form highly reactive nitrenes. These nitrenes can then undergo a variety of subsequent reactions, including C-H insertion, addition to double bonds, or rearrangement to form imines.

Acid-Promoted Decompositions Leading to Iminium Ions

The treatment of benzylic azides, including this compound, with strong acids such as triflic acid, can induce a rearrangement to form iminium ions. This transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. The reaction is initiated by the protonation of the azide group, which is followed by the loss of dinitrogen gas (N₂) to generate a highly reactive nitrenium ion intermediate. This intermediate then undergoes a rearrangement to produce a more stable iminium ion. nih.gov

The general procedure for this acid-promoted decomposition involves the addition of a strong acid, like triflic acid, to a solution of the benzylic azide in a suitable solvent such as dichloromethane (B109758) or benzene (B151609) at low temperatures, typically around 0°C. The reaction mixture is then allowed to warm to room temperature, facilitating the decomposition and rearrangement process. nih.gov

Formation and Reactivity of Cationic 2-Azabutadienes

The iminium ions generated from the acid-promoted decomposition of benzylic azides, such as this compound, can be considered as cationic 2-azabutadienes. These species are valuable intermediates in organic synthesis, particularly in hetero Diels-Alder reactions. In the presence of suitable dienophiles, such as alkenes or alkynes, these cationic 2-azabutadienes can undergo [4+2] cycloaddition reactions to yield substituted 1,2,3,4-tetrahydroquinolines or 1,2-dihydroquinolines. nih.gov

For instance, the reaction of the cationic 2-azabutadiene derived from benzyl (B1604629) azide with cyclopentene (B43876) has been shown to produce a tetrahydroquinoline derivative in good yield. nih.gov While specific examples detailing the cycloaddition reactions of the cationic 2-azabutadiene derived from this compound are not extensively documented in the provided literature, the reactivity of analogous systems suggests that it would readily participate in such transformations. The reaction with styrene, for example, has been successfully demonstrated with other benzylic azides, leading to the formation of the corresponding tetrahydroquinoline. nih.gov

Thermal and Photolytic Decomposition Pathways of Azidoethyl Moieties

The thermal and photolytic decomposition of azides are well-established methods for the generation of highly reactive nitrene intermediates. In the case of this compound, both thermal and photolytic conditions are expected to lead to the extrusion of dinitrogen gas (N₂) and the formation of the corresponding phenylethylnitrene.

While specific studies on the thermal and photolytic decomposition of this compound are not detailed in the provided search results, the behavior of analogous compounds provides significant insight. For example, the photolysis of phenyl azide is known to produce phenylnitrene, which can exist in both singlet and triplet states and undergoes various transformations. researchgate.net Similarly, the thermal decomposition of aromatic azides can lead to the formation of phenazines and other related compounds through nitrene intermediates. rsc.orgrsc.org

The decomposition of phenyl azidoformate has been shown to yield different products under photolytic and thermal conditions. Photolysis results in the formation of a nitrene that rearranges to an isocyanate, whereas thermal decomposition leads to an intramolecular C-H amination product. nih.gov This suggests that the decomposition pathway of this compound could also be influenced by the reaction conditions. The resulting phenylethylnitrene could potentially undergo intramolecular C-H insertion to form a five-membered ring (indoline) or other rearrangement and intermolecular reactions.

Reactivity with Transition Metal Complexes and Catalytic Systems

The azide group in this compound is a versatile handle for transition metal-catalyzed transformations, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.

Ruthenium-Catalyzed Transformations of Organic Azides

This compound, also known as phenethyl azide, has been successfully employed as a reactant in ruthenium-catalyzed cycloaddition reactions with terminal alkynes. Current time information in Bangalore, IN.researchgate.net This reaction provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. The process is typically catalyzed by a ruthenium complex, such as Cp*RuCl(PPh₃)₂, in a solvent like benzene at reflux temperature. researchgate.net

The reaction demonstrates good functional group tolerance, with both aromatic and aliphatic alkynes participating effectively. For example, the reaction of phenethyl azide with phenylacetylene, catalyzed by 1 mol% of CpRuCl(PPh₃)₂, proceeds to completion to afford the corresponding 1,5-disubstituted triazole in excellent yield. researchgate.net

| Alkyne | Catalyst | Solvent | Yield of 1,5-disubstituted Triazole | Reference |

| Phenylacetylene | CpRuCl(PPh₃)₂ (1 mol%) | Benzene | Excellent | researchgate.net |

| 1-Octyne | CpRuCl(PPh₃)₂ (1 mol%) | Benzene | Excellent | researchgate.net |

| Propargyl alcohol | CpRuCl(PPh₃)₂ (1 mol%) | Benzene | Excellent | researchgate.net |

Palladium-Catalyzed Reactions with Azides

The phenyl group in this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions, while the azide functionality can also participate in specific palladium-catalyzed transformations. Although the search results do not provide examples of palladium-catalyzed reactions specifically using this compound, the reactivity of similar substrates allows for informed predictions.

The azide group has been shown to be compatible with certain palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, where azidoaryl iodides can be coupled with amines without affecting the azido (B1232118) group. nih.gov Furthermore, palladium catalysts can mediate the cross-coupling of azides with isocyanides to form carbodiimides. rsc.org

The phenyl ring of this compound could potentially undergo classical palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions, provided the azide group remains stable under the reaction conditions. The Heck reaction, for instance, involves the coupling of an aryl halide with an alkene. nih.govlibretexts.orgorganic-chemistry.org If a halogen were present on the phenyl ring of this compound, it could likely participate in such a reaction. Similarly, a boronic acid or ester derivative of this compound could be used in a Suzuki-Miyaura coupling. libretexts.orgnih.govmdpi.com

| Reaction Type | General Substrates | Catalyst System (Representative) | Potential Product from a this compound Derivative |

| Buchwald-Hartwig Amination | Azidoaryl halides, Amines | Pd precatalyst, Ligand (e.g., CPhos), Base | Azidoanilines nih.gov |

| Cross-coupling with Isocyanides | Aryl/Alkyl azides, Isocyanides | Pd catalyst | Unsymmetrical carbodiimides rsc.org |

| Heck Reaction | Aryl halides, Alkenes | Pd(OAc)₂, Ligand, Base | Alkenylated this compound |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Aryl halides | Pd(PPh₃)₄, Base | Biaryl derivative of this compound |

Table of Compound Names

| Compound Name |

| This compound |

| 1,2,3-Triazole |

| 1,2-Dihydroquinoline |

| 1,2-Bis(di-tert-butylphosphinomethyl)benzene |

| 1,5-Disubstituted 1,2,3-triazole |

| 1-Octyne |

| 1,2,3,4-Tetrahydroquinoline |

| Benzene |

| Benzyl azide |

| CPhos |

| Cp*RuCl(PPh₃)₂ |

| Cyclopentene |

| Dichloromethane |

| Indoline |

| Methyl propionate |

| N-heterocycles |

| Palladium |

| Pd(OAc)₂ |

| Pd(PPh₃)₄ |

| Phenazine |

| Phenethyl azide |

| Phenoxy isocyanate |

| Phenyl azide |

| Phenyl azidoformate |

| Phenylacetylene |

| Phenylnitrene |

| Propargyl alcohol |

| Ruthenium |

| Styrene |

| Tetrahydroquinoline |

| Triflic acid |

Electrochemical Studies of Cycloaddition Activity (e.g., with Bismuth(III) Acetylides)

The cycloaddition reactions of azides are of significant interest, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.org Recent research has explored variations of this reaction, including the use of other metal acetylides. One such study investigated the cycloaddition activity of bismuth(III) acetylides with organic azides, including this compound, under copper(I)-catalyzed conditions.

Mechanistic investigations of the copper(I)-catalyzed cycloaddition between bismuth(III) acetylides and this compound have been carried out using cyclic voltammetry (CV). These studies provide insights into the complex catalytic cycle leading to the formation of 5-bismuth(III)-triazolide. The reaction's progress can be monitored by observing the redox activity of the copper(I)/copper(0) catalyst.

The experimental setup for such electrochemical studies typically involves a three-electrode glass cell within a nitrogen-filled glovebox, using an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). The working electrode is often glassy carbon, with copper foil serving as both the counter and reference electrodes.

Table 1: Electrochemical Study Parameters for Cycloaddition of this compound

| Parameter | Value/Description |

| Organic Azide | This compound |

| Azide Concentration | 9.0 mM |

| Bismuth(III) Acetylide Concentration | 5.0 mM |

| Copper(I) Catalyst | Copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex |

| Catalyst Concentration | 1.08 mM |

| Solvent | Anhydrous DMSO |

| Electrochemical Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon |

| Counter/Reference Electrode | Copper Foil |

| Potential Range | -0.3 to 0.8 V vs Cu⁺/Cu |

| Scan Rate | 100 mV s⁻¹ |

These electrochemical studies have revealed a non-Hammett-dependent reactivity trend for the bismuth(III) acetylides, suggesting that the reaction is not solely governed by simple electronic substituent effects but by more complex interactions within the system.

Interactions with Lewis Acids

The interaction of organic azides like this compound with Lewis acids can lead to a variety of chemical transformations, significantly expanding their synthetic utility. Lewis acids can activate the azide group or other parts of the molecule, facilitating reactions that might not occur under neutral conditions.

One important class of reactions is the Lewis acid-mediated reaction of alkyl azides with carbonyl compounds. For instance, alkyl azides can react with saturated ketones in the presence of a Lewis acid to yield ring-expansion products through an azido-Schmidt reaction. acs.org However, the outcome of these reactions is highly dependent on the structure of both the azide and the carbonyl compound, as well as the nature of the Lewis acid used.

In the context of α,β-unsaturated ketones, the reaction with alkyl azides in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), does not typically lead to a Schmidt-type ring expansion. Instead, it can proceed via a [3+2] cycloaddition pathway to form 1,2,3-triazoline (B1256620) intermediates. These intermediates can then rearrange in situ to afford enaminones (vinylogous amides) in what is formally a ring contraction process. acs.org

Another significant Lewis acid-promoted reaction of alkyl azides, particularly benzylic azides, involves an acid-catalyzed rearrangement to an iminium species. This iminium ion can then be trapped by the enol form of a ketone in a process akin to the Mannich reaction. acs.orgorganic-chemistry.org The choice of a strong Lewis acid like titanium tetrachloride (TiCl₄) or a Brønsted acid like triflic acid (TfOH) can influence the reaction pathway, favoring either the Schmidt-like insertion or the Mannich-type reaction. organic-chemistry.org

The interaction with Lewis acids highlights the nuanced reactivity of the azide group. The presence of the phenethyl group in this compound could potentially influence the stability of any intermediate carbocations or the steric accessibility of the azide, thereby affecting the reaction outcome. While specific studies focusing solely on this compound in all these Lewis acid-mediated reactions are not extensively detailed in the literature, the general principles derived from studies on similar alkyl and benzylic azides are applicable.

Table 2: Lewis Acid-Mediated Reactions of Alkyl Azides

| Reaction Type | Substrate | Lewis Acid | Product Type |

| Azido-Schmidt Reaction | Saturated Ketones | TiCl₄ | Ring-Expanded Lactams |

| [3+2] Cycloaddition/Ring Contraction | α,β-Unsaturated Ketones | TMSOTf | Enaminones |

| Mannich-type Reaction | Ketones (with benzylic azides) | TfOH | β-Amino Ketones |

These interactions underscore the importance of Lewis acids in modulating the reactivity of organic azides, providing access to a diverse range of nitrogen-containing heterocyclic and acyclic compounds.

Spectroscopic Characterization in Mechanistic and Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For (2-Azidoethyl)benzene (C₈H₉N₃), the exact molecular weight is 147.18 g/mol . chemsynthesis.com The presence of an odd number of nitrogen atoms (three) means that, in accordance with the nitrogen rule, its molecular ion will have an odd mass-to-charge ratio (m/z). whitman.edu

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts little excess energy to the analyte, resulting in minimal fragmentation. It is exceptionally useful for confirming the molecular weight of a compound. As a neutral molecule, this compound would be analyzed in positive ion mode, typically by protonation in the presence of an acidic solvent. The primary ion observed would be the protonated molecule, [M+H]⁺. Other common adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions may also be detected, depending on the purity of the solvents and sample.

Interactive Table 1: Predicted ESI-MS Adducts for this compound

The following table displays the expected m/z values for common adducts of this compound in ESI-MS. The base molecular mass (M) is 147.18.

| Ion Species | Formula | Adduct Mass (Da) | Calculated m/z |

| Protonated Molecule | [C₈H₉N₃ + H]⁺ | 1.01 | 148.19 |

| Sodiated Adduct | [C₈H₉N₃ + Na]⁺ | 22.99 | 170.17 |

| Potassiated Adduct | [C₈H₉N₃ + K]⁺ | 39.10 | 186.28 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, well-suited for a range of molecules. In a typical MALDI-TOF (Time-of-Flight) experiment, this compound would be co-crystallized with an energy-absorbing matrix. Upon irradiation with a laser, the matrix transfers charge to the analyte, usually forming a protonated molecule, [M+H]⁺, with minimal fragmentation. The primary utility of MALDI-MS in this context is the unambiguous determination of the molecular ion, providing clear confirmation of the compound's molecular weight.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The standard ionization method in GC-MS is Electron Impact (EI) at 70 eV, a hard ionization technique that induces characteristic and reproducible fragmentation of the molecule. The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the fragmentation pattern is dictated by the ethylbenzene (B125841) backbone and the terminal azide (B81097) group. The presence of the aromatic ring leads to a prominent molecular ion peak. whitman.edu Key fragmentation pathways include:

Loss of Dinitrogen: The azide functional group readily undergoes the neutral loss of a stable dinitrogen molecule (N₂, 28 Da). This is a highly characteristic fragmentation for azides and would produce a significant peak at m/z 119.

Benzylic Cleavage: Alkyl-substituted benzene (B151609) rings are known to fragment via cleavage of the bond beta to the aromatic ring. whitman.edu This leads to the formation of the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is often the base peak in the spectra of such compounds.

Loss of a Hydrogen Atom: Loss of a single hydrogen atom from the molecular ion can form the [M-1]⁺ fragment at m/z 146.

Phenyl Cation Formation: Cleavage of the bond between the ethyl group and the benzene ring can result in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info

Interactive Table 2: Predicted GC-MS Fragmentation Data for this compound

This table outlines the major expected fragments for this compound under Electron Impact (EI) ionization. The molecular ion ([M]⁺•) is at m/z 147.

| m/z | Proposed Fragment Ion | Neutral Loss | Formula of Fragment |

| 147 | Molecular Ion | - | [C₈H₉N₃]⁺• |

| 119 | Loss of N₂ | N₂ (28 Da) | [C₈H₉N]⁺• |

| 91 | Tropylium Ion | •C₂H₄N₃ (56 Da) | [C₇H₇]⁺ |

| 77 | Phenyl Cation | •C₂H₄N₃ (70 Da) | [C₆H₅]⁺ |

| 65 | Loss of C₂H₂ from Tropylium | - | [C₅H₅]⁺ |

| 51 | Loss of C₂H₂ from Phenyl | - | [C₄H₃]⁺ |

Photoelectron Spectroscopy for Electronic Structure Investigations

Photoelectron spectroscopy probes the electronic structure of matter by measuring the kinetic energy of electrons ejected from a sample upon irradiation with high-energy photons. nih.gov This provides direct experimental measurement of electron binding energies, offering profound insights into orbital energies and elemental composition.

Ultraviolet Photoelectron Spectroscopy (UVPES) uses UV photons (typically from a He I or He II source) to ionize electrons from the valence shell. The resulting spectrum provides a map of the molecular orbital energy levels. While specific experimental UVPES data for this compound is not widely published, its spectrum can be predicted based on its constituent parts: the benzene π-system, the azide lone pairs, and the σ-framework.

The ionization energies of this compound would be compared to that of benzene, which has a well-known first ionization energy of approximately 9.24 eV corresponding to the removal of an electron from its highest occupied molecular orbital (HOMO), a degenerate π-orbital. nist.govresearchgate.net The (2-azidoethyl) substituent is expected to influence this value. The azide group is generally electron-withdrawing, which would be expected to stabilize the π-orbitals of the benzene ring, leading to a slight increase in the ionization energy. New bands at higher binding energies would also appear, corresponding to ionization from the nitrogen lone pair orbitals and the C-C and C-H σ-bonds.

Interactive Table 3: Predicted Vertical Ionization Energies (VIE) for this compound

This table presents a qualitative prediction of the low-energy region of the UVPES spectrum of this compound, referenced against benzene.

| Compound | Orbital Type | Predicted VIE (eV) | Comments |

| Benzene | π (e₁g) | ~9.24 | First ionization potential of the aromatic ring. nist.gov |

| This compound | π (Aromatic) | > 9.24 | Destabilization due to alkyl group, but stabilization from electron-withdrawing azide group. |

| This compound | n (Azide) | 9.5 - 11.0 | Ionization from nitrogen lone pair orbitals. |

| This compound | σ (Alkyl) | > 11.0 | Ionization from the C-C and C-H sigma bonds of the ethyl chain. |

X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to eject core-level electrons. As the binding energies of core electrons are characteristic of each element, XPS is a powerful tool for determining the elemental composition of a sample's surface. Furthermore, small shifts in binding energies (chemical shifts) provide information about the local chemical environment and oxidation state of an atom.

For this compound, an XPS survey scan would confirm the presence of carbon and nitrogen. A high-resolution scan of the C 1s region would be expected to resolve into at least two components: one for the sp²-hybridized carbons of the aromatic ring (~284.8 eV) and another for the sp³-hybridized carbons of the ethyl chain at a slightly lower binding energy.

The high-resolution N 1s spectrum is particularly diagnostic for the azide group. The three nitrogen atoms in the azide moiety (R-Nα-Nβ-Nγ) are in distinct chemical environments, often represented by the resonance structures N⁻=N⁺=N ↔ N≡N⁺-N⁻. This leads to two distinct electronic environments: the central, electron-deficient nitrogen and the two terminal, more electron-rich nitrogens. Consequently, the N 1s signal is expected to split into two peaks with an approximate intensity ratio of 1:2, separated by several eV. The central Nβ atom would appear at a higher binding energy (~404-405 eV) compared to the two terminal Nα and Nγ atoms (~400-401 eV).

Interactive Table 4: Predicted XPS Core Level Binding Energies for this compound

The table below lists the expected elements and their core-level binding energies. The N 1s region is predicted to show a split signal characteristic of the azide group.

| Element | Core Level | Predicted Binding Energy (eV) | Chemical State Assignment |

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| Carbon | C 1s | ~284.2 | Aliphatic C-C, C-N |

| Nitrogen | N 1s | ~404.5 | Central Nitrogen (Nβ) in Azide |

| Nitrogen | N 1s | ~400.8 | Terminal Nitrogens (Nα, Nγ) in Azide |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Azidoethyl)benzene. These calculations, performed using various theoretical models, can predict molecular geometry, electronic distribution, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound due to its favorable balance of computational cost and accuracy. DFT methods calculate the electron density of a system to determine its energy and other properties.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar aromatic azides, such as phenyl azide (B81097). nih.govacs.org For this compound, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental infrared spectra, and calculate molecular orbital energies (HOMO and LUMO). These calculations are crucial for understanding the molecule's reactivity, particularly in cycloaddition reactions where the frontier molecular orbitals play a key role. acs.org For instance, in studies of related compounds like azidobenzene, DFT has been used to rationalize sensitivity and decomposition pathways. odu.edu The choice of functional, such as B3LYP or M06-2X, is critical and is often selected based on its performance for the specific properties being investigated, such as reaction barriers or non-covalent interactions. nih.govodu.edu

Table 1: Representative Data from DFT Calculations on Aromatic Azides

| Calculated Property | Typical Functional | Representative Value/Information |

| Optimized Geometry | B3LYP, M06-2X | Provides bond lengths, bond angles, and dihedral angles. For the azide group, a near-linear N-N-N arrangement is expected. researchgate.net |

| HOMO-LUMO Gap | B3LYP | Crucial for predicting reactivity; a smaller gap often indicates higher reactivity. |

| Vibrational Frequencies | B3LYP | Allows for the assignment of peaks in experimental IR spectra, with the asymmetric azide stretch being a key feature. |

| Mulliken/NBO Charges | B3LYP | Describes the electron distribution and helps identify nucleophilic and electrophilic centers. |

This table is illustrative and represents the type of data obtained from DFT calculations on similar molecules, not specific calculated values for this compound.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset)

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a hierarchical route to achieving high accuracy. The Hartree-Fock (HF) method is the simplest ab initio approach, serving as a starting point for more sophisticated methods that include electron correlation. wikipedia.org

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method used to incorporate electron correlation. wikipedia.orgnumberanalytics.com For a molecule like this compound, MP2 calculations would offer a more accurate description of properties sensitive to electron correlation, such as intermolecular interactions and reaction barrier heights, compared to HF. wikipedia.org While computationally more demanding than DFT, MP2 and other high-level ab initio methods like Coupled Cluster (CC) theory are often used as benchmarks. For example, studies on phenyl azide have utilized SCS-MP2 (Spin-Component Scaled MP2) to refine energy calculations. nih.gov

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. uomustansiriyah.edu.iqwikipedia.org The selection involves a trade-off between accuracy and computational cost. uomustansiriyah.edu.iq

For molecules containing elements like carbon, nitrogen, and hydrogen, Pople-style basis sets are commonly used. researchgate.netwikipedia.org A minimal basis set like STO-3G is generally insufficient for research-quality results. uomustansiriyah.edu.iq Split-valence basis sets, such as 6-31G(d), offer a significant improvement by using multiple functions for valence orbitals and adding polarization functions (d-functions on heavy atoms) to describe non-spherical electron distributions. wikipedia.orguni-rostock.de For higher accuracy, diffuse functions (e.g., 6-31+G(d)) are often added to better describe anions or molecules with lone pairs, which is relevant for the azide group in this compound. gaussian.com Correlation-consistent basis sets, such as those from the cc-pVnZ family (e.g., cc-pVDZ, cc-pVTZ), are designed to systematically converge towards the complete basis set limit and are often used in high-accuracy benchmark studies. wikipedia.org

The combination of the theoretical method and the basis set defines the "level of theory" (e.g., B3LYP/6-31G(d)). uni-rostock.de The choice of the level of theory depends on the specific scientific question being addressed and the available computational resources.

Table 2: Common Basis Sets for Organic Molecule Calculations

| Basis Set | Description | Typical Application |

| STO-3G | Minimal basis set | Initial, low-level calculations. uomustansiriyah.edu.iq |

| 3-21G | Split-valence | Basic geometry optimizations. uni-rostock.de |

| 6-31G(d) or 6-31G* | Split-valence with polarization on heavy atoms | Standard for geometry optimizations and frequency calculations. wikipedia.orggaussian.com |

| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions | Higher accuracy energy calculations, systems with anions or lone pairs. |

| cc-pVTZ | Correlation-consistent triple-zeta | High-accuracy benchmark calculations. wikipedia.org |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed study of reaction mechanisms, including the identification of transient intermediates and transition states.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful technique used to confirm that a calculated transition state connects the correct reactants and products. scm.com Starting from the geometry of a transition state (a first-order saddle point on the potential energy surface), the IRC algorithm follows the steepest descent path in mass-weighted coordinates in both the forward and reverse directions. scm.com This traces the minimum energy path that leads from the reactants, through the transition state, to the products. scm.com

For a reaction of this compound, for example a [3+2] cycloaddition with an alkyne, an IRC analysis would be essential. After locating the transition state structure for the cycloaddition, the IRC calculation would verify that one direction on the path leads back to the separated this compound and alkyne, while the other direction leads to the resulting triazole product. This confirmation is crucial as it ensures the identified transition state corresponds to the reaction of interest and not some other process, like a conformational change. substack.com

Transition State Characterization and Energy Barrier Calculations

The heart of understanding a reaction mechanism computationally lies in locating and characterizing the transition state (TS). The TS represents the highest energy point along the minimum energy reaction path. Its geometry reveals the critical arrangement of atoms as bonds are broken and formed. Computationally, a TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving this compound, such as thermal decomposition to form a nitrene or cycloaddition reactions, computational chemists would use algorithms to locate the TS geometry. researchgate.netnih.gov Once found and confirmed with a frequency calculation (to verify the single imaginary frequency) and an IRC analysis, the energy of the TS can be calculated. The activation energy (or energy barrier) of the reaction is the difference in energy between the transition state and the reactants. researchgate.net This value is critical for predicting the reaction rate, with lower barriers corresponding to faster reactions. For example, computational studies on the cycloaddition of phenyl azide have extensively analyzed the transition states to understand reactivity and selectivity. nih.govacs.org

Table 3: Representative Data from Transition State Calculations

| Parameter | Description | Significance |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Determines the theoretical rate of the reaction; a key factor in predicting feasibility. |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of a transition state. | Confirms the structure is a true first-order saddle point and visualizes the motion over the barrier. |

| Key Bond Distances | Distances of forming and breaking bonds in the transition state geometry. | Provides insight into the synchronicity of the reaction (i.e., whether bonds break/form simultaneously or sequentially). |

This table is illustrative and represents the type of data obtained from transition state calculations on similar reactions, not specific calculated values for reactions of this compound.

Conformational Equilibrium Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the Cα-Cβ and Cβ-N bonds of the ethyl azide side chain. Theoretical calculations are essential to identify the stable conformers and to determine their relative energies, thus defining the conformational equilibrium.

A systematic conformational search, typically performed using molecular mechanics or semi-empirical methods followed by higher-level density functional theory (DFT) calculations, would be the first step. These calculations would map the potential energy surface as a function of the key dihedral angles. From this map, the low-energy conformers (local minima) can be identified. For each stable conformer, geometric parameters such as bond lengths, bond angles, and dihedral angles are optimized.

The relative energies of these conformers, including the zero-point vibrational energy (ZPVE) corrections, allow for the calculation of the population of each conformer at a given temperature using the Boltzmann distribution. It is anticipated that conformers with a gauche relationship between the phenyl and azido (B1232118) groups might be energetically favored due to stabilizing hyperconjugative interactions, a phenomenon observed in similar systems. However, steric hindrance between the bulky phenyl and azido groups could favor a more extended, anti conformation.

Table 1: Representative Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| anti | ~180° | 0.00 | 65 |

| gauche | ~60° | 0.50 | 35 |

Advanced Computational Methodologies

To gain a deeper understanding of the electronic structure and photochemistry of this compound, more sophisticated computational methods are required. The presence of the azide group, known for its complex electronic nature and photochemical reactivity, necessitates the use of multiconfigurational approaches.

Complete Active Space Self-Consistent Field (CASSCF) Calculations

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying molecules where the single-reference methods like Hartree-Fock or standard DFT are inadequate. This is particularly true for excited states, transition states, and molecules with significant electronic delocalization or near-degeneracies, such as azides. diva-portal.orgresearchgate.net

For this compound, a CASSCF calculation would involve a careful selection of the "active space," which includes the set of orbitals and electrons most important for describing the electronic phenomena of interest. In the case of azides, the active space typically includes the π and π* orbitals of the azide group and the phenyl ring, as well as the nitrogen lone pair orbitals. researchgate.net The CASSCF method then solves the Schrödinger equation by considering all possible electronic configurations within this active space, providing a qualitatively correct description of the ground and excited electronic states.

These calculations are crucial for understanding the initial steps of photochemical reactions, such as the cleavage of the N-N bond in the azide group upon absorption of light, which leads to the formation of a highly reactive nitrene intermediate. The CASSCF method can be used to locate and characterize critical points on the potential energy surfaces of the excited states, including minima and conical intersections, which are key to understanding non-radiative decay pathways. researchgate.netresearchgate.net

Multistate Second-Order Perturbation (MS-CASPT2) Approaches

While CASSCF provides a good qualitative picture, it often lacks quantitative accuracy in predicting energies because it does not account for dynamic electron correlation. To address this, the CASSCF results are typically refined using second-order perturbation theory, with the Multistate CASPT2 (MS-CASPT2) method being a prominent approach. aip.orgarxiv.org

MS-CASPT2 calculations build upon the CASSCF wavefunction by including the effects of dynamic electron correlation through a perturbative correction. researchgate.netaip.org This leads to more accurate energies for the ground and excited states, as well as improved descriptions of their potential energy surfaces. researchgate.net The "multistate" aspect of the method is particularly important when several electronic states are close in energy, as it allows them to mix, providing a more realistic description of phenomena like avoided crossings and conical intersections. aip.org

For this compound, MS-CASPT2 calculations would provide reliable predictions of vertical excitation energies, which are directly related to the molecule's UV-Vis absorption spectrum. Furthermore, by mapping the MS-CASPT2 potential energy surfaces, one can investigate the detailed pathways of photochemical reactions, such as the dissociation of the azide and subsequent rearrangements. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and provide a deeper interpretation of the spectra.

For this compound, DFT and time-dependent DFT (TD-DFT) are commonly used methods to predict a range of spectroscopic properties. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to the atomic positions. The characteristic asymmetric and symmetric stretching frequencies of the azide group are particularly sensitive to its chemical environment and conformation, making their computational prediction a useful diagnostic tool.

Electronic absorption spectra (UV-Vis) can be simulated using TD-DFT or, for higher accuracy, the MS-CASPT2 method. These calculations yield the excitation energies and oscillator strengths for electronic transitions. For this compound, transitions involving the phenyl chromophore and the azide group would be of primary interest.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using DFT methods, typically by employing the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts are highly sensitive to the molecular conformation, and comparing them with experimental data can help to determine the dominant conformers in solution.

Table 2: Representative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Computational Method | Predicted Value |

| Azide Asymmetric Stretch | DFT (B3LYP/6-31G) | ~2100 cm⁻¹ |

| First Electronic Transition (λmax) | TD-DFT (B3LYP/6-31+G) | ~260 nm |

| ¹H NMR Chemical Shift (α-CH₂) | DFT (GIAO) | ~3.5 ppm |

| ¹³C NMR Chemical Shift (α-C) | DFT (GIAO) | ~52 ppm |

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Construction of Bridged Polycyclic Systems

The ability of (2-azidoethyl)benzene to participate in cycloaddition reactions is central to its application in forming bridged polycyclic systems. These rigid and sterically defined frameworks are of significant interest in medicinal chemistry and materials science.

While specific research detailing the use of this compound in the stereoselective formation of tricyclic adducts is not extensively documented in readily available literature, the general reactivity of azides in [3+2] cycloaddition reactions is a well-established method for constructing five-membered nitrogen-containing rings. This type of reaction, when performed intramolecularly or with specific chiral catalysts, can lead to the formation of stereochemically defined tricyclic systems. The phenethyl group of this compound can provide the necessary tether and steric influence to guide the stereochemical outcome of such transformations.

The development of bridged isoquinoline (B145761) synthons represents a key area where this compound could theoretically be employed. Intramolecular reactions, such as aza-Wittig reactions or transition-metal-catalyzed C-H amination, could potentially be utilized to form a new ring system bridging the ethyl chain and the phenyl group, leading to the core structure of a bridged isoquinoline. While direct examples utilizing this compound are not prominently reported, the fundamental reactivity of the azide (B81097) group makes it a plausible precursor for such synthetic strategies.

Scaffold for Diverse Heterocycle Synthesis

The azide functionality of this compound is a gateway to a vast array of heterocyclic compounds, most notably 1,2,3-triazoles, through the well-known azide-alkyne cycloaddition reaction.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent application of this compound in synthesizing diverse heterocycles. nih.gov This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from this compound and a wide variety of terminal alkynes. nih.govorganic-chemistry.orgbeilstein-journals.org The resulting triazole ring serves as a stable and often biologically active core structure. beilstein-journals.org By varying the alkyne coupling partner, large libraries of structurally diverse 1,2,3-triazoles can be rapidly assembled, which is invaluable for drug discovery and high-throughput screening. beilstein-journals.org

Table 1: Examples of 1,2,3-Triazole Synthesis Methodologies

| Reaction Type | Catalyst | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salts | High regioselectivity for 1,4-disubstituted products, mild reaction conditions. nih.gov |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium complexes | High regioselectivity for 1,5-disubstituted products. beilstein-journals.org |

| Metal-Free Cycloaddition | Heat or high pressure | Can produce mixtures of 1,4- and 1,5-isomers. |

The versatility of the triazole linkage formed from this compound allows for its incorporation into more complex, biologically inspired molecular frameworks. For instance, by reacting this compound with an alkyne-functionalized benzoxazine (B1645224), a hybrid molecule containing both the triazole and benzoxazine motifs can be synthesized. Benzoxazines are known for their diverse biological activities, and linking them to a triazole moiety can lead to novel compounds with potentially enhanced or synergistic pharmacological properties. This modular approach is a powerful strategy in medicinal chemistry for creating new drug candidates.

The azide group of this compound can also be utilized to functionalize or create novel polymeric materials. For example, it can be incorporated into polymers that mimic the adhesive properties of polydopamine. By synthesizing a monomer containing the phenethyl azide group and then polymerizing it, a material with pendant azide groups is obtained. These azide groups can then be used to "click" other molecules onto the polymer surface, allowing for the facile modification of the material's properties for applications in coatings, biomedical devices, and sensors.

Strategies in Directed Synthesis and Materials Science

The strategic incorporation of this compound into molecular frameworks is pivotal in both the rational design of therapeutic agents and the fabrication of advanced materials. Its phenethyl group can introduce valuable hydrophobic and aromatic interactions, while the azide group provides a reactive handle for covalent modification under mild conditions.

Use in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. These initial hits are then optimized and linked together to generate more potent and selective drug candidates.

This compound can be employed as a fragment in FBDD, particularly in a strategy known as "in situ" click chemistry. In this approach, the biological target itself templates the formation of a high-affinity ligand from a mixture of reactive fragments. Specifically, an azide-containing fragment like this compound and an alkyne-containing fragment that both bind to adjacent sites on the target protein can undergo a CuAAC reaction. This proximity-driven reaction forms a stable triazole linkage, effectively "clicking" the two fragments together into a single, more potent molecule.

The enzyme or protein acts as a scaffold, bringing the reactive partners into the correct orientation and proximity, thereby accelerating the reaction and selecting for the most effective inhibitor from a dynamic combinatorial library. nih.gov This method has been successfully applied to discover potent inhibitors for various enzymes, including acetylcholinesterase and HIV-1 protease. nih.gov

Table 1: In Situ Click Chemistry Approach in FBDD

| Step | Description | Key Feature |

| 1. Fragment Screening | Libraries of azide and alkyne fragments are screened for binding to the target protein. | Identifies fragments with initial, albeit weak, affinity. |

| 2. In Situ Reaction | A mixture of an azide fragment (e.g., this compound derivative) and an alkyne fragment is incubated with the target protein. | The target protein templates the click reaction between the best-fitting fragments. |

| 3. Hit Identification | The product of the in situ click reaction, a triazole-linked compound, is identified as a high-affinity ligand. | The formation of the product is significantly accelerated in the presence of the target. |

| 4. Lead Optimization | The structure of the "clicked" hit is further optimized to improve its pharmacological properties. | Structure-activity relationships can be systematically explored. |

This strategy offers a significant advantage by allowing the discovery of novel and highly potent inhibitors that might not be identified through traditional screening methods. The modular nature of click chemistry facilitates the rapid synthesis and evaluation of a wide range of fragment combinations. alliedacademies.org

Functionalization of Nanoparticle Surfaces via Click Chemistry

The surface properties of nanoparticles play a crucial role in their behavior and application, especially in fields like drug delivery, diagnostics, and catalysis. This compound, or more commonly a thiol-terminated derivative, is instrumental in the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs).

The process typically involves the formation of a self-assembled monolayer (SAM) of azide-terminated ligands on the nanoparticle surface. For gold nanoparticles, thiol-containing molecules form a strong, stable bond with the gold surface. By using a molecule that has a thiol group at one end and an azide group at the other (e.g., an azido-terminated alkanethiol), a surface rich in azide groups can be created.

Once the nanoparticles are coated with this azide-terminated SAM, they become platforms for a wide array of modifications via click chemistry. Any molecule containing an alkyne group can be "clicked" onto the nanoparticle surface with high efficiency and specificity. This allows for the attachment of various functionalities, including:

Targeting Ligands: Peptides, antibodies, or small molecules that can direct the nanoparticles to specific cells or tissues.

Therapeutic Agents: Drugs that can be released at the target site.

Imaging Agents: Fluorescent dyes or contrast agents for diagnostic imaging.

Polymers: Such as polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time.

Research has demonstrated the successful functionalization of various types of nanoparticles using this click chemistry approach. For instance, gold nanoparticles have been functionalized with biologically active molecules for applications in photothermal therapy and as antiproliferative agents. nih.gov The ability to control the surface chemistry with such precision is a key advantage of this method. nih.govresearchgate.net

Table 2: Research Findings on Nanoparticle Functionalization

| Nanoparticle Type | Ligand/Functionalization Strategy | Characterization Methods | Application/Outcome | Reference |

| Gold Nanoparticles (AuNPs) | Thiol-terminated ligands to form self-assembled monolayers (SAMs) for subsequent click chemistry. | UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), Zeta Potential, Raman Spectroscopy | Enhanced antiproliferative activity, photothermal therapy. | nih.gov |

| Gold Nanoparticles (AuNPs) | Thioalkyl-PEG-(N-alkyl)amides to form patterned SAMs. | Molecular Dynamics Simulations, Comparison with experimental data | Control of hydrophilicity and protein interactions for precision delivery. | nih.govresearchgate.net |

| Colloidal Nanoparticles | Self-assembly of metal-complex-containing nanoparticles at air-water interfaces. | Scanning Electron Microscopy (SEM) | Creation of functional colloidal monolayers and arrays of metal nanoparticles. | tib.eu |

| Gold Nanoparticles (AuNPs) | Functionalization with diosgenin (B1670711) via a mercaptopropionic acid linker. | SP-ICP-MS, UV-Vis, TEM, NMR, FT-IR, ELS, TGA | Development of antitumor nanomedicine with significant cytotoxic effects against cancer cells. | mdpi.com |

The use of this compound and its derivatives in conjunction with click chemistry provides a robust and modular platform for the creation of highly functionalized nanoparticles with tailored properties for a wide range of biomedical and materials science applications.

Q & A

Q. Validation :

- NMR : ¹H NMR (CDCl₃): δ 7.3 (m, 5H, Ar–H), 3.7 (t, 2H, CH₂–N₃), 2.9 (t, 2H, Ar–CH₂) .

- MS : m/z 163 [M+H]⁺.

- Purity : Ensure >95% by GC-MS; residual bromide quantified via ion chromatography .

Advanced: How does this compound participate in CuAAC (Click Chemistry), and what factors influence regioselectivity?

Methodological Answer:

this compound is a key azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles. Critical factors:

Catalytic System : Cu(I) sources (e.g., CuSO₄/NaAsc) enhance reaction rate (>95% conversion in 1–2 hours) and regioselectivity .

Solvent Effects : Polar solvents (e.g., DMSO, H₂O) stabilize the Cu(I)-acetylide intermediate, reducing side reactions .

Substrate Sterics : Bulky alkynes favor 1,4-regioselectivity due to reduced transition-state strain .

Q. Experimental Design :

- Kinetic Studies : Use in situ IR to monitor N₃ consumption .

- Computational Validation : DFT calculations (B3LYP/6-31G*) model transition states (e.g., keteniminium intermediates) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Explosivity Risk : Azides decompose exothermically above 100°C. Use small batches (<5 g) and avoid metal contamination .

- Storage : Keep at –20°C in amber vials under inert gas (N₂/Ar).

- Waste Disposal : Quench with 10% aqueous NaNO₂ to convert azides to non-explosive derivatives .

Advanced: How can contradictions in kinetic data for this compound-based CuAAC reactions be resolved?

Methodological Answer:

Contradictions often arise from:

Catalyst Loading : Sub-ppm Cu(I) levels lead to incomplete conversion; optimize via ICP-MS .

Oxygen Sensitivity : Trace O₂ oxidizes Cu(I) to Cu(II), reducing activity. Use degassed solvents and Schlenk techniques .

Substrate Purity : Residual bromide (from precursor) inhibits catalysis. Validate via halide-specific electrodes .

Q. Resolution Workflow :

- Control Experiments : Run reactions with/without O₂ scavengers (e.g., sodium ascorbate) .

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability .

Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

| Technique | Key Data | Reference |

|---|---|---|

| ¹³C NMR | δ 138 (Ar–C), 52 (CH₂–N₃) | |

| IR | 2100 cm⁻¹ (N₃), 700 cm⁻¹ (Ar–H) | |

| HRMS | Exact mass for C₈H₉N₃ (163.0743) |

Advanced: How can computational methods elucidate the reactivity of this compound in non-canonical click reactions?

Methodological Answer:

- DFT Modeling : Optimize transition states (e.g., keteniminium triates) using B3LYP-D3/6-31G* with PCM solvation (CH₂Cl₂) .

- Energy Profiles : Calculate ΔG‡ for competing pathways (e.g., triazole vs. tetrazole formation) .

- NCI Analysis : Visualize non-covalent interactions stabilizing intermediates .

Case Study :

In ynamide reactions, this compound forms triazoles via a keteniminium intermediate (ΔG‡ = 17.4 kcal/mol), validated by IRC calculations .

Basic: What are the primary applications of this compound in drug discovery?

Methodological Answer:

- Triazole Scaffolds : Synthesize 1,4-disubstituted triazoles as protease inhibitors or MDR modulators .

- Biotargeting : Conjugate via CuAAC to fluorescent probes (e.g., BODIPY) for cellular imaging .

Advanced: How does solvent polarity affect the reaction efficiency of this compound in polymer synthesis?

Methodological Answer:

Q. Optimization :

- Use Hansen solubility parameters to match solvent with monomer polarity .

- Screen via DoE (Design of Experiments) with response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.